2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring, and a carboxamide group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiophene-containing compounds: Compounds with thiophene rings often have comparable chemical reactivity and biological properties.
Uniqueness
2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-21(26-11-3-2-6-19(26)24-15)22(28)25-17-9-7-16(8-10-17)13-20(27)23-14-18-5-4-12-29-18/h2-12H,13-14H2,1H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWFCAXJFIRYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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